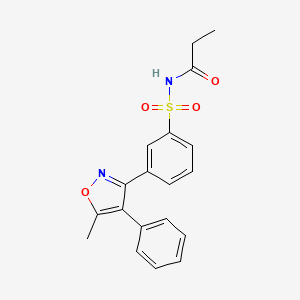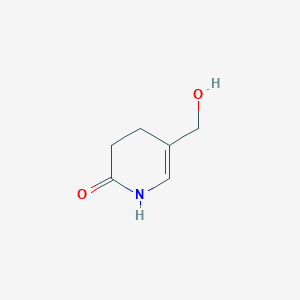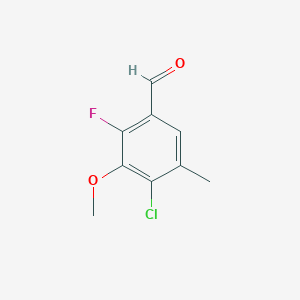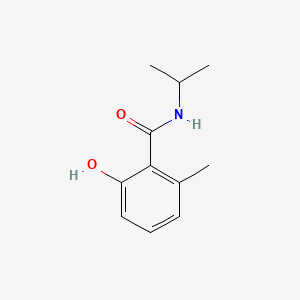
2-Hydroxy-N-isopropyl-6-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-isopropyl-6-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a hydroxyl group, an isopropyl group, and a methyl group attached to the benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-isopropyl-6-methylbenzamide typically involves the direct condensation of 2-hydroxy-6-methylbenzoic acid with isopropylamine. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. For instance, the use of diatomite earth immobilized with ZrCl4 under ultrasonic irradiation has been reported as an efficient method for the preparation of benzamide derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The process would be optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-isopropyl-6-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-isopropyl-6-methylbenzaldehyde, while reduction of the amide group may produce 2-hydroxy-N-isopropyl-6-methylbenzylamine.
Applications De Recherche Scientifique
2-Hydroxy-N-isopropyl-6-methylbenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Benzamide derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-isopropyl-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the isopropyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-N-methylbenzamide
- 2-Hydroxy-N-ethylbenzamide
- 2-Hydroxy-N-propylbenzamide
Uniqueness
2-Hydroxy-N-isopropyl-6-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobicity, while the hydroxyl group allows for specific interactions with biological targets, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-hydroxy-6-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)12-11(14)10-8(3)5-4-6-9(10)13/h4-7,13H,1-3H3,(H,12,14) |
Clé InChI |
ONIJYJLGBBAURW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)C(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


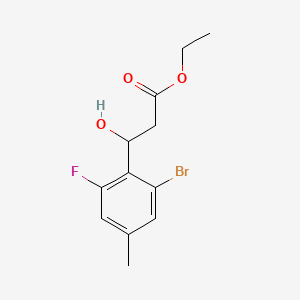
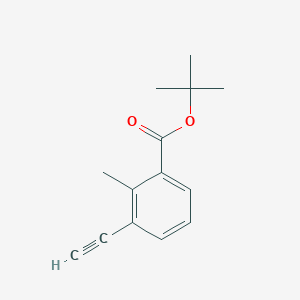
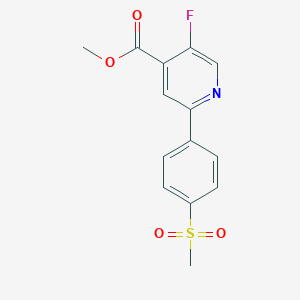
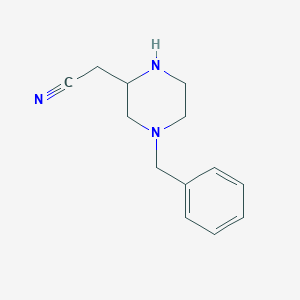

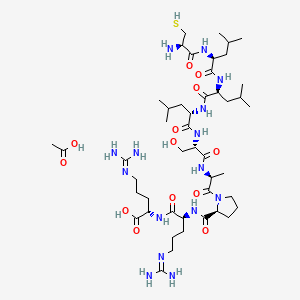


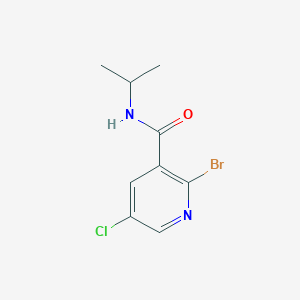
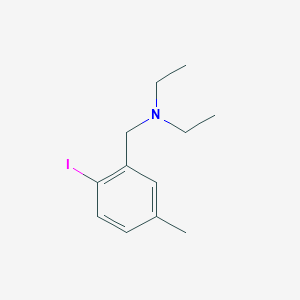
![2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B14768124.png)
